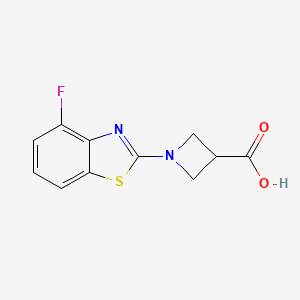

1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Description

1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a fluorinated heterocyclic compound combining a benzothiazole scaffold with an azetidine ring bearing a carboxylic acid group. Azetidine-3-carboxylic acid derivatives are increasingly prominent in medicinal chemistry due to their conformational rigidity, metabolic stability, and ability to engage in hydrogen bonding via the carboxylic acid group . This compound is cataloged under CAS: 1228581-12-1 (as per structurally similar entries in ) and is commercially available for research purposes .

Properties

IUPAC Name |

1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2S/c12-7-2-1-3-8-9(7)13-11(17-8)14-4-6(5-14)10(15)16/h1-3,6H,4-5H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHHEAUKIQYEQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC3=C(C=CC=C3S2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Strain-Release Synthesis via 1-Azabicyclo[1.1.0]butane Intermediate

A modern and versatile approach to azetidine-3-carboxylic acid derivatives involves the use of 1-azabicyclo[1.1.0]butane as a strained bicyclic intermediate. This method allows rapid, gram-scale synthesis of protected 3-haloazetidines, which can be further transformed into azetidine-3-carboxylic acids and their derivatives.

- Starting from commercially available 1-amino-2,3-dibromopropane hydrobromide, treatment with phenyllithium in dry tetrahydrofuran (THF) at low temperature (-78°C) generates the bicyclic intermediate.

- Subsequent reaction with acetonitrile, lithium bromide, and di-tert-butyl dicarbonate (Boc2O) affords tert-butyl protected 3-bromoazetidine-1-carboxylate.

- This intermediate can be diversified by substitution reactions to introduce various functional groups at the 3-position, including hydroxy, acyl, and trifluoromethylthio groups.

- Hydrolysis under basic conditions (e.g., NaOH in methanol/water reflux) converts protected intermediates to azetidine-3-carboxylic acids.

This approach offers flexibility to "mix and match" halides and protecting groups to tailor the azetidine fragment for downstream applications, including the attachment of benzothiazole derivatives.

Key Reaction Conditions and Reagents

Example Synthetic Sequence (Adapted)

Analytical and Purification Notes

- Reaction progress is monitored by thin-layer chromatography (TLC) and proton nuclear magnetic resonance (^1H NMR).

- Purification typically involves extraction, washing with brine, drying over sodium sulfate, and concentration under reduced pressure.

- Final compounds are characterized by mass spectrometry (ESI-MS) and liquid chromatography (LC) retention times.

- X-ray crystallography has been used to confirm structures of key intermediates in related azetidine syntheses.

Summary and Outlook

The preparation of 1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid primarily relies on:

- Efficient synthesis of azetidine-3-carboxylic acid scaffolds via strain-release from 1-azabicyclo[1.1.0]butane.

- Strategic protection of the azetidine nitrogen with Boc groups.

- Introduction of the fluorobenzothiazole substituent through nucleophilic substitution or coupling reactions.

- Mild deprotection and hydrolysis steps to yield the final acid.

Chemical Reactions Analysis

1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The fluorine atom on the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest that it may interact with biological targets involved in various diseases. The presence of the benzothiazole moiety is significant as benzothiazoles are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Case Studies

- Anticancer Activity : Research has shown that derivatives of benzothiazoles can inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest. Studies focusing on the synthesis of 1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid derivatives have demonstrated promising anticancer activity against various cancer cell lines .

- Antimicrobial Properties : The compound's derivatives have been tested for antibacterial and antifungal activities. In vitro studies indicate effectiveness against several strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Material Science

Polymer Chemistry

The unique chemical structure of 1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Nanocomposites

Research indicates that incorporating this compound into nanocomposite materials can improve their electrical conductivity and mechanical strength. These enhancements make such materials suitable for applications in electronics and protective coatings .

Agricultural Chemistry

Pesticide Development

The compound's potential as a pesticide has been explored due to its biological activity against pests. Studies have shown that certain derivatives exhibit insecticidal properties, making them candidates for new pesticide formulations.

Herbicide Activity

Research has also indicated that derivatives of 1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid may possess herbicidal activity. Laboratory tests demonstrate effectiveness in controlling weed growth without adversely affecting crop yield .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom on the benzothiazole ring enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. The azetidine ring and carboxylic acid group contribute to its overall chemical reactivity and stability .

Comparison with Similar Compounds

Fluorine Substitution Patterns

- This positional isomerism may alter electronic distribution, affecting binding affinity to targets like sphingosine-1-phosphate (S1P) receptors .

- 1-(4-Fluorobenzoyl)-3-(((6-methoxynaphthalen-2-yl)oxy)methyl)azetidine-3-carboxylic acid (CAS: 1078166-57-0): Replaces benzothiazole with a fluorobenzoyl group and introduces a methoxynaphthyloxymethyl substituent.

Core Heterocycle Variations

- 1-(4-(6-Benzylbenzofuran-2-yl)-3-fluorobenzyl)azetidine-3-carboxylic acid: Substitutes benzothiazole with benzofuran, reducing sulfur-mediated interactions (e.g., hydrogen bonding or π-stacking).

- 1-(6-Bromopyridin-2-yl)azetidine-3-carboxylic acid (CAS: 1289386-69-1): Replaces benzothiazole with bromopyridine.

Key Observations :

- The benzothiazole ring in the target compound may enhance binding to sulfur-interacting residues in receptors compared to benzofuran or pyridine analogs .

- Fluorine positioning (4- vs. 6-) on benzothiazole could influence metabolic stability and target engagement .

Physicochemical Properties

| Compound | logP (Predicted) | Solubility | Molecular Weight |

|---|---|---|---|

| Target Compound | ~2.1 | Moderate (acidic) | 268.27 g/mol |

| 1-(6-Fluoro-benzothiazol-2-yl) analog | ~2.0 | Similar | 268.27 g/mol |

| 1-(4-Fluorobenzoyl)-naphthyl analog | ~3.5 | Low | 396.42 g/mol |

| 1-(6-Bromopyridin-2-yl) analog | ~1.8 | High | 285.13 g/mol |

Analysis :

- The naphthalene-containing analog’s high logP (~3.5) suggests increased lipophilicity, which may improve blood-brain barrier penetration but complicate formulation .

- Bromopyridine analogs exhibit lower molecular weights and higher solubility, advantageous for oral bioavailability .

Pharmacokinetic Considerations

- Metabolic Stability: The fluorine atom on benzothiazole may reduce cytochrome P450-mediated oxidation, extending half-life compared to non-fluorinated analogs .

Biological Activity

1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid (CAS Number: 1283108-55-3) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of 1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid can be represented as follows:

- IUPAC Name : 1-(4-fluoro-1,3-benzothiazol-2-yl)-3-azetidinecarboxylic acid

- Molecular Formula : C11H9FN2O2S

- Molecular Weight : 248.27 g/mol

Anticancer Properties

Research indicates that compounds with benzothiazole moieties exhibit significant anticancer activities. The following table summarizes the anticancer effects of related compounds, providing context for the potential activity of 1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 15.63 | Induces apoptosis via p53 activation |

| Compound B | U-937 (Leukemia) | 0.12 | Inhibits cell proliferation |

| 1-(4-Fluoro...) | TBD | TBD | TBD |

Mechanistic Insights

The biological activity of similar compounds often involves the induction of apoptosis in cancer cells. For instance, derivatives that share structural features with 1-(4-Fluoro...) have been shown to activate apoptotic pathways through upregulation of pro-apoptotic proteins and inhibition of anti-apoptotic factors .

Antimicrobial Activity

Benzothiazole derivatives have demonstrated antimicrobial properties against various pathogens. For example, compounds structurally related to 1-(4-Fluoro...) have shown activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effective inhibition at low concentrations .

Study on Anticancer Activity

In a study evaluating the anticancer potential of benzothiazole derivatives, it was found that compounds similar to 1-(4-Fluoro...) exhibited cytotoxic effects against multiple cancer cell lines including MCF-7 and A549. The study reported IC50 values ranging from sub-micromolar to micromolar concentrations, suggesting that structural modifications could enhance potency .

Research on Antimicrobial Effects

Another research effort focused on the antibacterial properties of benzothiazole derivatives revealed significant inhibition against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of substituents on the benzothiazole ring in modulating biological activity, suggesting that the fluorine atom in 1-(4-Fluoro...) may enhance its antimicrobial efficacy .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid?

Methodological Answer: The synthesis typically involves two key steps: (1) benzothiazole core formation using Vilsmeier-Haack reagent (DMF/POCl₃) to cyclize precursor hydrazines, followed by (2) azetidine coupling . For example, refluxing 1-(6-fluoro-1,3-benzothiazol-2-yl)hydrazine derivatives with azetidine-3-carboxylic acid in acetic acid/sodium acetate facilitates condensation . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the final product .

Q. How can researchers characterize the compound’s purity and structural integrity?

Methodological Answer: A multi-technique approach is essential:

- X-ray crystallography to confirm molecular geometry and intermolecular interactions (e.g., π-π stacking observed in benzothiazole derivatives) .

- ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify substituent positions and hydrogen bonding.

- FTIR to identify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).

- HPLC (C18 column, acetonitrile/water gradient) for purity assessment (>95% recommended for biological assays) .

Q. What stability considerations are critical during storage?

Methodological Answer:

- Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the azetidine ring and carboxylic acid moiety.

- Use desiccants (e.g., silica gel) to avoid hydrolysis, as moisture can degrade the benzothiazole scaffold .

- Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Research Questions

Q. How does fluorination at the 4-position of the benzothiazole ring influence biological activity?

Methodological Answer: Fluorine enhances lipophilicity and metabolic stability , improving membrane permeability. To evaluate:

Q. What computational strategies predict the compound’s reactivity and electronic properties?

Methodological Answer:

- Density Functional Theory (DFT) (B3LYP/6-31G* basis set) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking (AutoDock Vina) identifies potential binding poses with biological targets (e.g., kinases or GPCRs) .

- Solvent-accessible surface area (SASA) analysis evaluates hydrophobicity for solubility optimization .

Q. How can contradictions in reported solubility data be resolved?

Methodological Answer: Discrepancies may arise from polymorphic forms or solvent impurities. To address:

- Perform differential scanning calorimetry (DSC) to detect polymorph transitions.

- Use powder X-ray diffraction (PXRD) to compare crystalline forms.

- Standardize solubility tests in buffered solutions (PBS, pH 7.4) with controlled temperature (25°C ± 0.5°C) .

Q. What advanced applications exist for this compound in bioimaging?

Methodological Answer: The benzothiazole core can be functionalized for fluorogenic labeling :

- Introduce azide groups via Staudinger ligation or click chemistry (CuAAC) to track cellular uptake.

- Use confocal microscopy to monitor localization in live cells (e.g., mitochondrial targeting) .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

- Systematic substitution : Modify the azetidine’s carboxyl group (e.g., esterification) or benzothiazole’s fluorine position.

- In vitro screening : Test derivatives against disease-relevant targets (e.g., antimicrobial activity via MIC assays, antitumor activity via MTT assays).

- QSAR modeling : Correlate structural descriptors (logP, polar surface area) with bioactivity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.